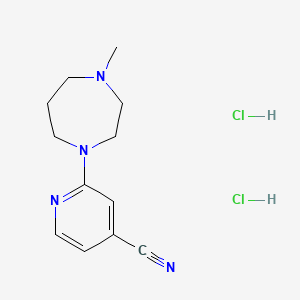
4-cyanopyridine-2-yl(4-méthyl-1,4-diazépane-1-yl)dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The diazepane ring can exist in various conformations, while the pyridine ring is planar due to the sp2 hybridization of the carbon and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of functional groups, and its stereochemistry .Applications De Recherche Scientifique
- Le suvorexant est un antagoniste dual des récepteurs de l'orexine utilisé pour traiter l'insomnie primaire. En bloquant les récepteurs de l'orexine, il régule les cycles veille-sommeil et favorise une meilleure qualité du sommeil .
- Les dérivés du suvorexant, tels que le Ripasudil, présentent un potentiel dans le traitement du glaucome. Le Ripasudil est dérivé du Fasudil, un inhibiteur de la kinase associée à Rho, et son noyau 1,4-diazépane contribue à son efficacité .
- Les chercheurs ont mis au point une méthode enzymatique d'amination réductrice asymétrique intramoléculaire utilisant des réductases d'imines (IRED). Le suvorexant sert de précurseur pour les 1,4-diazépanes chirales, qui sont des blocs de construction essentiels dans la synthèse pharmaceutique .
- Bien que non directement lié au suvorexant, la synthèse des 1,4-diazépanes (comme le suvorexant) peut inspirer de nouveaux composés. Les chercheurs ont exploré les dérivés des 1,4-diazépanes pour leurs propriétés anticancéreuses potentielles .
- Bien que non encore testés directement avec le suvorexant, les dérivés de l'indole (structurellement liés aux 1,4-diazépanes) ont montré une activité anti-VIH. Des études de docking moléculaire pourraient explorer le potentiel du suvorexant dans ce contexte .
- L'échafaudage unique 1,4-diazépane du suvorexant offre des possibilités de conception de nouveaux médicaments. Les chercheurs peuvent modifier sa structure pour créer des analogues aux propriétés pharmacologiques améliorées .
Troubles du sommeil et traitement de l'insomnie
Glaucome et hypertension oculaire
Synthèse d'amines chirales
Recherche sur le cancer
Développement de médicaments anti-VIH
Découverte de médicaments et chimie médicinale
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKHETDJVZIIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)
![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)
![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
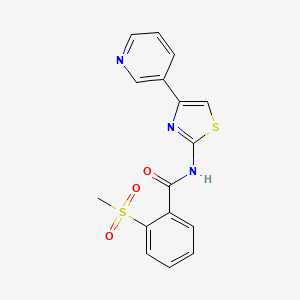
acetic acid](/img/structure/B2409726.png)
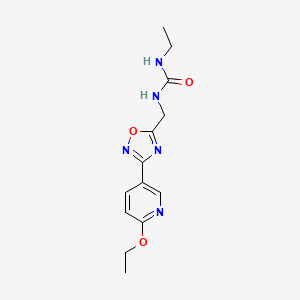
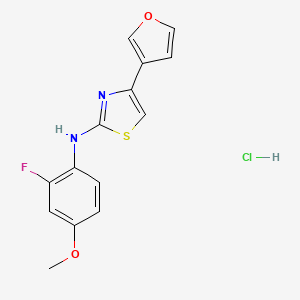


![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)

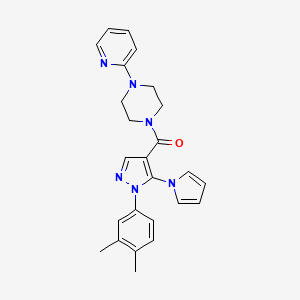
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
